molecular formula C9H13NO B152096 (R)-(+)-1-(4-Methoxyphenyl)ethylamine CAS No. 22038-86-4

(R)-(+)-1-(4-Methoxyphenyl)ethylamine

Cat. No.: B152096
CAS No.: 22038-86-4
M. Wt: 151.21 g/mol
InChI Key: JTDGKQNNPKXKII-SSDOTTSWSA-N
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Description

®-(+)-1-(4-Methoxyphenyl)ethylamine is an organic compound with the molecular formula C9H13NO. It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-1-(4-Methoxyphenyl)ethylamine typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the reduction of 4-methoxyphenylacetone using a chiral reducing agent to obtain the desired enantiomer .

Industrial Production Methods

Industrial production methods for ®-(+)-1-(4-Methoxyphenyl)ethylamine often involve large-scale reductive amination processes. These methods utilize catalysts and specific reaction conditions to ensure high yield and enantiomeric purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

®-(+)-1-(4-Methoxyphenyl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while reduction can produce amines or alcohols .

Scientific Research Applications

®-(+)-1-(4-Methoxyphenyl)ethylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ®-(+)-1-(4-Methoxyphenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ®-(+)-1-(4-Methoxyphenyl)ethylamine include:

Uniqueness

®-(+)-1-(4-Methoxyphenyl)ethylamine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it valuable in various applications, particularly in the synthesis of chiral pharmaceuticals and fine chemicals .

Properties

IUPAC Name

(1R)-1-(4-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDGKQNNPKXKII-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348903
Record name (R)-(+)-1-(4-Methoxyphenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22038-86-4
Record name (+)-1-(4-Methoxyphenyl)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22038-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(+)-1-(4-Methoxyphenyl)ethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022038864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-(+)-1-(4-Methoxyphenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (R)-1-(4-Methoxyphenyl)ethylamine contribute to the synthesis of chiral compounds?

A1: (R)-1-(4-Methoxyphenyl)ethylamine plays a crucial role in the synthesis of enantiopure C2-symmetric 2,5-diethynylpyrrolidines []. This is achieved through a multi-step process:

    Q2: Can you explain the crystal structure formation of salts involving (R)-1-(4-Methoxyphenyl)ethylamine and its impact?

    A2: Research shows that the para-substituent on the phenyl ring of (R)-1-arylethylamines, like the methoxy group in (R)-1-(4-Methoxyphenyl)ethylamine, influences the crystal structure of salts formed with (R)-2-methoxy-2-(1-naphthyl)propanoic acid [(R)-MαNP acid] [].

    • Impact of Substituent Size: Salts with smaller para-substituents (like fluorine) and those with larger ones (like methoxy and chlorine) crystallize in different space groups (P21 and C2, respectively) []. This highlights the significant role of the methoxy group in (R)-1-(4-Methoxyphenyl)ethylamine in dictating the final crystal packing and potentially impacting its physical properties.

    Q3: Beyond its role in chiral synthesis, are there other applications of (R)-1-(4-Methoxyphenyl)ethylamine?

    A3: Yes, (R)-1-(4-Methoxyphenyl)ethylamine has been utilized in constructing optically active multilayer films []. When reacted with poly(ethylene-alt-maleic acid) (PEMA), it forms a chiral polyelectrolyte (PEMA-PMEA). This PEMA-PMEA can then be assembled layer-by-layer with poly(allylamine hydrochloride), creating a multilayer film with distinct optical activity, as confirmed through circular dichroism spectroscopy []. This highlights the potential of (R)-1-(4-Methoxyphenyl)ethylamine in developing novel materials with specific optical properties for various applications.

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